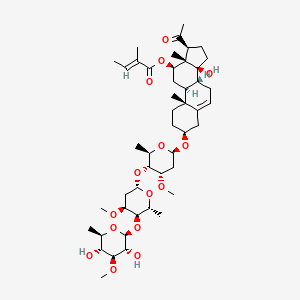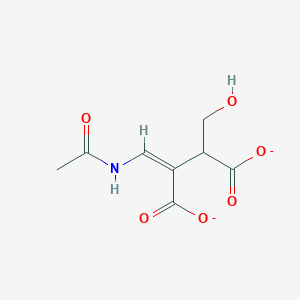
Papaveroline
Overview
Description
Papaverine is an opium alkaloid antispasmodic drug . It’s used primarily in the treatment of visceral spasms and vasospasms, especially those involving the intestines, heart, or brain . It’s also occasionally used in the treatment of erectile dysfunction and acute mesenteric ischemia . While it’s found in the opium poppy, papaverine differs in both structure and pharmacological action from the analgesic morphine and its derivatives .
Synthesis Analysis
The structure of papaverine was confirmed through its first synthesis by Pictet and Gamble in 1909 . Many modifications in both reaction conditions and reagents have been introduced in a number of syntheses of papaverine . In recent years, the biotransformation of natural heterocyclic alkaloid papaverine via filamentous fungi was explored .
Molecular Structure Analysis
Papaverine has the IUPAC name 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline . Its molecular formula is C20H21NO4 and it has a molar mass of 339.391 g·mol−1 .
Chemical Reactions Analysis
Papaverine is a vasodilator that relaxes smooth muscles in your blood vessels to help them dilate (widen) . This lowers blood pressure and allows blood to flow more easily through your veins and arteries .
Scientific Research Applications
Cerebral Circulation Effects
Papaveroline, a benzylisoquinoline derivative of opium, has demonstrated effectiveness in relaxing the smooth muscle of blood vessels. This characteristic has been utilized in treating occlusive and spastic conditions of various arteries, including cerebral vessels. Jayne, Scheinberg, Rich, and Belle (1952) found that intravenous papaverine significantly impacts cerebral blood flow and metabolism (Jayne et al., 1952).
Diagnostic and Therapeutic Agent Detection
Papaveroline's detection has been enhanced through the development of an indirect competitive enzyme-linked immunosorbent assay (ELISA). Yan, Mi, He, Guo, Zhao, and Chang (2005) developed a sensitive immunochemical method for the determination of papaverine, contributing to its detection in medical applications (Yan et al., 2005).
Biochemical Pathway Studies
Papaveroline's role in biochemistry has been elucidated through studies in opium poppy. Schmidt, Boettcher, Kuhnt, Kutchan, and Zenk (2007) used mass spectrometry methods to study the alkaloid pattern in Papaver somniferum, providing insights into biochemical pathways and natural product synthesis (Schmidt et al., 2007).
Molecular Networking in Alkaloid Profiling
Papaveroline is involved in the molecular networking of alkaloids. Song, Oh, Lee, Lee, and Ha (2020) investigated the alkaloid profile of Papaver species, including papaveroline, to evaluate its quality for pharmacological applications (Song et al., 2020).
Inhibition of Catechol-O-Methyl Transferase
Desmethylpapaverine, derived from papaveroline, has been studied for its effects on catechol-O-methyl transferase (COMT) and its potential in modulating cardiac excitability. Burba and Murnaghan (1965) investigated its potentiation effects on epinephrine responses, indicating its potential use in cardiovascular studies (Burba & Murnaghan, 1965).
Effects on Cardiac Channels
Choe, Lee, Lee, Choe, Ko, Joo, Kim, Kim, Eun, Kim, Chae, and Kwak (2003) explored how papaverine impacts hKv1.5 channels in the heart. This research aids in understanding how papaverine could alter cardiac excitability, relevant for cardiac therapeutic applications (Choe et al., 2003).
Role in Heart Disease Treatment
Papaverine's role in treating heart disease was explored by Elek and Katz (1942). They found that papaverine, a powerful coronary vasodilator, can be useful in various heart conditions, demonstrating its clinical utility in cardiology (Elek & Katz, 1942).
Mechanism of Action
Safety and Hazards
Papaverine is a prescription-only medication in many countries, including Australia and the United States . It’s used to treat spasms of the gastrointestinal tract, bile ducts, and ureter . It’s also used as a cerebral and coronary vasodilator in subarachnoid hemorrhage and coronary artery bypass surgery .
properties
IUPAC Name |
1-[(3,4-dihydroxyphenyl)methyl]isoquinoline-6,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4/c18-13-2-1-9(6-14(13)19)5-12-11-8-16(21)15(20)7-10(11)3-4-17-12/h1-4,6-8,18-21H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQKCNCLQIHHJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC2=NC=CC3=CC(=C(C=C32)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23740-74-1 (HBr) | |
| Record name | Papaveroline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID50972889 | |
| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Papaveroline | |
CAS RN |
574-77-6, 23740-74-1 | |
| Record name | Papaveroline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=574-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Papaveroline [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(3,4-Dihydroxybenzyl)-6,7-isoquinolinediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023740741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[(3,4-Dihydroxyphenyl)methyl]-7-hydroxyisoquinolin-6(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Papaveroline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.523 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PAPAVEROLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0CR5J8X17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(6-nitro-1,3-benzodioxol-5-yl)methyleneamino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B1241509.png)



![4-({[3-(4-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}amino)-5-(2-thienyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B1241513.png)

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1241517.png)

